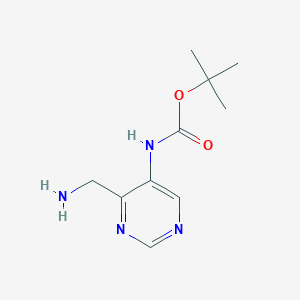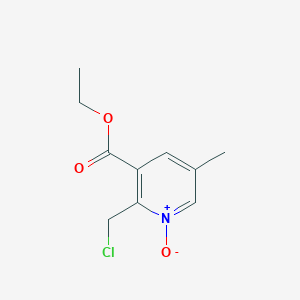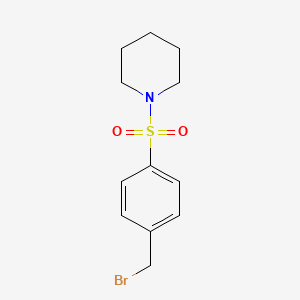
1-(4-(Bromomethyl)phenylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)phenylsulfonyl)piperidine is an organic compound that features a piperidine ring substituted with a bromomethyl group and a phenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine typically involves the reaction of piperidine with 4-(bromomethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling brominated compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Bromomethyl)phenylsulfonyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions for these reactions are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium phosphate (K3PO4).
Major Products Formed:
- Substituted piperidines with various functional groups depending on the nucleophile used in substitution reactions.
- Biaryl compounds when used in coupling reactions.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)phenylsulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine depends on its application:
Comparaison Avec Des Composés Similaires
1-(Phenylsulfonyl)piperidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)benzenesulfonyl chloride: Used as a precursor in the synthesis of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine.
Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a phenylsulfonyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
151258-21-8 |
|---|---|
Formule moléculaire |
C12H16BrNO2S |
Poids moléculaire |
318.23 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C12H16BrNO2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
Clé InChI |
XZNAXSXSUBNVBM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



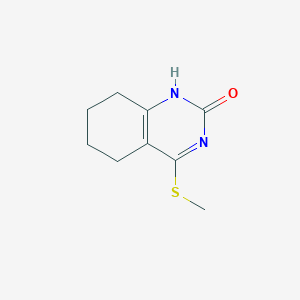
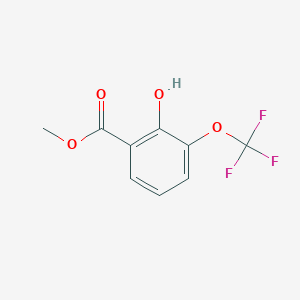
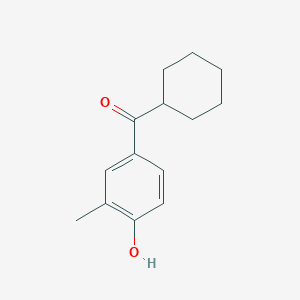
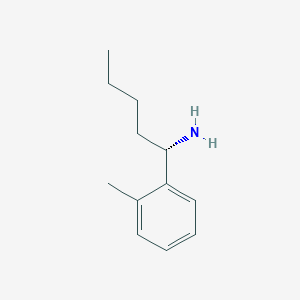
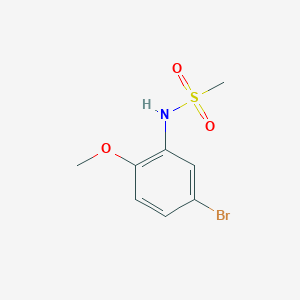
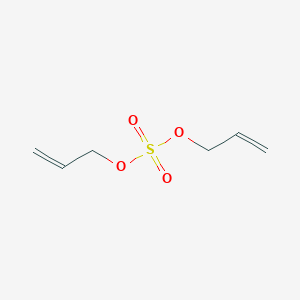

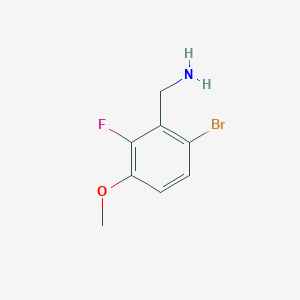

![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
